molecular formula C17H16ClNO3 B187517 N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 282104-93-2

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B187517
CAS No.: 282104-93-2
M. Wt: 317.8 g/mol
InChI Key: XRNXRYYPIWPBSA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound of significant interest in biochemical research, particularly for investigating bone metabolism and related diseases. Recent scientific inquiry into a closely related phenoxy acetamide compound has demonstrated potent inhibitory effects on osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . This suggests that structural analogs like this compound may hold promise as research tools in this field. The proposed mechanism of action for this class of compounds involves the suppression of RANKL-induced signaling pathways . By inhibiting key pathways such as NF-κB and MAPK, as well as the downstream expression of the critical transcription factor NFATc1, these compounds can block the differentiation of osteoclast precursors into mature, functional osteoclasts . This action also suppresses the formation of F-actin rings and reduces bone resorption activity in vitro . Consequently, this compound provides researchers with a valuable molecular tool for studying bone remodeling dynamics and the pathophysiology of osteolytic disorders such as osteoporosis, potentially offering new avenues for therapeutic development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNXRYYPIWPBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352169
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-93-2
Record name N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE
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Biological Activity

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • An acetyl group attached to a phenyl ring.
  • A chloro-substituted methylphenoxy moiety.
  • An acetamide functional group .

The molecular formula is C16_{16}H16_{16}ClNO2_2, with a molecular weight of approximately 317.77 g/mol. The structural uniqueness suggests various interactions with biological targets, potentially leading to diverse biological activities.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various microbial strains.
  • Antifungal Activity : Investigated for its ability to inhibit fungal growth.
  • Anticancer Effects : Studies suggest it may exhibit cytotoxicity against cancer cell lines.

The specific mechanisms of action for this compound remain under investigation. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological pathways. For instance, similar compounds have shown effects on osteoclast differentiation and bone resorption, indicating potential applications in treating osteoporosis .

MechanismDescription
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Receptor ModulationPotential to modulate receptor activity affecting cellular signaling.
Gene Expression RegulationCould influence the expression of genes related to cell proliferation and apoptosis.

Case Studies and Research Findings

  • Osteoclast Differentiation Inhibition : A study demonstrated that compounds structurally similar to this compound inhibited RANKL-induced osteoclastogenesis in vitro. This suggests potential therapeutic applications for bone-related diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate that related compounds exhibit significant cytotoxic effects on various cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .
  • Anti-inflammatory Potential : Research into similar acetamides shows promise in reducing inflammation through inhibition of COX enzymes, which could be relevant for understanding the anti-inflammatory effects of this compound .

Future Directions

Further research is essential to fully elucidate the biological activity and mechanisms of this compound. Key areas for future studies include:

  • Detailed pharmacological studies to assess efficacy and safety profiles.
  • Investigations into structure-activity relationships (SAR) to optimize therapeutic potential.
  • In vivo studies to evaluate the compound's effects within living organisms.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds structurally related to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibit significant anticancer activity. For instance, derivatives of the compound have been synthesized and tested against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LineIC50 (nM)Reference
This compoundCCRF-CEM (Leukemia)700
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamideVarious900
Other AnaloguesVariousVaries

The above table summarizes the anticancer activities of different analogues, highlighting their potential as therapeutic agents.

Osteoporosis Treatment

This compound has also been investigated for its role in treating osteoporosis. A related compound, N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA), has been shown to inhibit osteoclast differentiation, thus reducing bone resorption.

Key Findings:

  • NAPMA inhibited RANKL-induced osteoclastogenesis in vitro.
  • It demonstrated protective effects against ovariectomy-induced bone loss in mice, suggesting its potential as a therapeutic agent for osteoporosis management .

Herbicidal Activity

The structural features of this compound suggest potential herbicidal properties. Compounds with similar phenoxy groups have been established as effective herbicides.

Table 2: Herbicidal Activity of Related Compounds

Compound NameTarget WeedsMode of ActionReference
4-Chloro-2-methylphenoxyacetic acidBroadleaf weedsGrowth inhibition
This compoundVariousUnknown, potential growth regulator

This table indicates that while specific herbicidal activity for this compound is yet to be fully characterized, its structural analogues have established efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Techniques such as microwave-assisted synthesis have been developed to enhance the production of similar compounds.

Common Synthetic Steps:

  • Formation of Acetamide Linkage: Reaction between 4-acetylphenol and chloroacetyl chloride.
  • Substitution Reactions: Utilizing potassium permanganate for oxidation processes.
  • Purification Techniques: Advanced methods to ensure high purity and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group serves as the primary site for nucleophilic substitution due to the electrophilic nature of the chlorine atom.

Key Reagents and Conditions:

  • Amines: Primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) at 50–80°C.
  • Thiols: Sodium hydride as a base in ethanol or dichloromethane under reflux.
  • Alkoxides: Potassium carbonate in acetone at room temperature.
Nucleophile Product Yield (%) Reference
PiperidineN-(4-Acetylphenyl)-2-(piperidin-1-yl)acetamide72
BenzylthiolN-(4-Acetylphenyl)-2-(benzylthio)acetamide65
MethoxideN-(4-Acetylphenyl)-2-methoxyacetamide58

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion, forming a new C–N/S/O bond. Steric hindrance from the 4-chloro-2-methylphenoxy group slightly reduces reaction rates compared to simpler chloroacetamides .

Hydrolysis Reactions

The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes:

  • Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):
    Produces N-(4-acetylphenyl)acetamide and HCl as byproducts.
  • Basic Hydrolysis (NaOH, H₂O, 70°C):
    Yields N-(4-acetylphenyl)glycolic acid and NaCl.
Condition Product Reaction Time (h) Reference
6M HClN-(4-Acetylphenyl)acetamide4
2M NaOHN-(4-Acetylphenyl)glycolic acid6

Kinetics:
Basic hydrolysis proceeds faster due to hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Oxidation and Reduction

The acetyl group (-COCH₃) undergoes redox transformations:

Oxidation

Reagent: KMnO₄ in acidic medium (H₂SO₄/H₂O).
Product: N-(4-Carboxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Yield: 68% after 8 hours at 90°C .

Reduction

Reagent: LiAlH₄ in dry THF.
Product: N-(4-(1-Hydroxyethyl)phenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Yield: 74% after 3 hours at 0°C .

Electrophilic Aromatic Substitution

The acetyl-substituted phenyl ring participates in electrophilic reactions:

Nitration:

  • Reagents: HNO₃/H₂SO₄ at 0–5°C.
  • Product: N-(4-Acetyl-3-nitrophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.
  • Regioselectivity: Nitration occurs predominantly at the meta position relative to the acetyl group .

Sulfonation:

  • Reagents: H₂SO₄/SO₃ at 120°C.
  • Product: N-(4-Acetyl-3-sulfophenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Cyclization Reactions

Under dehydrating conditions, the acetamide group forms heterocycles:

With PCl₅:

  • Forms 2-(4-chloro-2-methylphenoxy)-1H-benzo[d]oxazin-4-one via intramolecular cyclization.
  • Yield: 81% in toluene under reflux .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation (200°C): Decomposes into 4-chloro-2-methylphenol and N-(4-acetylphenyl)acetamide.
  • UV Exposure (254 nm): Generates free radicals via homolytic cleavage of the C–Cl bond, detected by ESR spectroscopy .

Comparison with Similar Compounds

Key Features :

  • Phenoxy Acetamide Core: Common to herbicides (e.g., 2,4-D) and bioactive molecules.
  • Substituents: The 4-chloro-2-methylphenoxy group may enhance lipid solubility and target affinity, while the 4-acetylphenyl group could influence receptor binding or metabolic stability .

Comparison with Structurally Similar Compounds

TMEM16A Inhibitors: Ani9

Compound: 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide (Ani9) Key Differences:

  • Replaces the 4-acetylphenyl group with a 2-methoxyphenyl Schiff base.
  • Implications: The 4-acetylphenyl group in the query compound may reduce TMEM16A specificity but could introduce alternative biological activities.

Auxin-like Agonists: WH7

Compound: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Key Differences:

  • Substitutes the 4-acetylphenyl group with a triazole ring.
  • Activity : Mimics auxin in Arabidopsis, stimulating root growth and gene expression via auxin pathways. Shares structural similarity with 2,4-D but with higher potency in plant models .
    Implications : The acetyl group in the query compound may reduce auxin-like activity but enhance stability or receptor interactions in mammalian systems.

A2B Adenosine Receptor Ligands: MRS1706

Compound: N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide (MRS1706) Key Differences:

  • Contains a purine-dione substituent on the phenoxy group.
  • Activity: High-affinity antagonist for the A2B adenosine receptor, used in inflammation and cancer research . Implications: The query compound lacks the purine moiety, suggesting divergent receptor targets, possibly favoring antimicrobial or kinase inhibition.

Antimicrobial Acetamide Derivatives

Compounds :

  • Benzothiazole Derivatives : Synthesized from N-(4-acetylphenyl)-2-chloroacetamide, showing MIC values <10 µg/mL against gram-positive bacteria and fungi .
  • Chlorophenyl Acetamides: 2-(4-chloro-3-methylphenoxy)-N-(thiazol-2-yl)acetamide derivatives exhibit antifungal activity, with MICs comparable to fluconazole . Implications: The 4-chloro-2-methylphenoxy group in the query compound may enhance antimicrobial efficacy, while the acetylphenyl group could modulate solubility or cellular uptake.

Pyridazinone-based FPR2 Agonists

Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
Key Differences :

  • Replaces the phenoxy group with a pyridazinone ring.
  • Activity: Activates FPR2 receptors, inducing calcium mobilization and chemotaxis in neutrophils . Implications: The query compound’s phenoxy group may limit FPR2 affinity but enable interactions with other GPCRs or ion channels.

Preparation Methods

Preparation of 2-(4-Chloro-2-Methylphenoxy)Acetic Acid

This intermediate is synthesized through a nucleophilic substitution reaction between 4-chloro-2-methylphenol and chloroacetic acid under alkaline conditions. The reaction is catalyzed by potassium carbonate (K₂CO₃) in acetone at 60–80°C for 6–12 hours.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at elevated temperatures
SolventAcetoneEnhances nucleophilicity of phenoxide ion
BaseK₂CO₃Facilitates deprotonation of phenol
Reaction Time6–12 hoursEnsures complete conversion

The product is purified via recrystallization from ethanol, yielding white crystals with >90% purity.

Amide Coupling with 4-Acetylaniline

The final step involves coupling 2-(4-chloro-2-methylphenoxy)acetic acid with 4-acetylaniline using carbodiimide-based coupling agents. A common protocol utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature.

Key Observations:

  • Stoichiometry: A 1:1 molar ratio of acid to amine minimizes side products.

  • Catalyst: DMAP (10 mol%) accelerates the reaction by activating the carboxyl group.

  • Workup: The crude product is washed with 5% HCl to remove unreacted amine, followed by column chromatography (hexane:ethyl acetate, 3:1) to isolate the pure acetamide.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. In one method, 4-acetylaniline and 2-(4-chloro-2-methylphenoxy)acetyl chloride are heated under microwave conditions (300 W, 100°C) for 15 minutes, achieving an 85% yield. This approach avoids the need for coupling agents, simplifying purification.

Solid-Phase Synthesis

A patent-reported method uses polymer-supported reagents to streamline the process. The phenoxyacetic acid is immobilized on Wang resin, followed by on-resin amidation with 4-acetylaniline. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 78% yield with >95% purity.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are preferred. A pilot-scale setup (Scheme 1) involves:

  • Continuous Chlorination: 2-methylphenol is chlorinated using Cl₂ gas in a packed-bed reactor at 40°C.

  • In-Line Coupling: The resultant 4-chloro-2-methylphenol reacts with chloroacetic acid in a microreactor (residence time: 2 minutes).

  • Automated Crystallization: The product is crystallized using a anti-solvent (hexane) addition system.

Advantages:

  • 30% reduction in reaction time compared to batch processes.

  • Consistent purity (>98%) across batches.

Reaction Optimization and Challenges

Byproduct Formation

The primary byproduct, N-(4-acetylphenyl)-2-(6-chloro-2-methylphenoxy)acetamide , arises from incomplete regioselectivity during chlorination. This is mitigated by:

  • Using CuSO₄ as a catalyst to enhance para-selectivity.

  • Maintaining reaction pH < 7 to suppress dichlorination.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but complicate purification. A solvent screen revealed acetone as optimal, balancing reactivity and ease of removal.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.42 (s, 3H, CH₃), 4.91 (s, 2H, OCH₂), 7.15–7.93 (m, 6H, Ar-H), 9.11 (s, 1H, NH).

  • HRMS: [M+H]⁺ calculated for C₁₇H₁₆ClNO₃: 318.0892, found: 318.0891.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity. Residual solvents (e.g., DCM) are monitored via GC-MS, adhering to ICH Q3C guidelines .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, and how can researchers optimize yields?

The compound is synthesized via multi-step reactions involving chloroacetamide intermediates. For example, describes its preparation through the reaction of 2-(4-chloro-2-methylphenoxy)acetamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide under reflux conditions, achieving an 86% yield. Optimization strategies include controlling reaction temperature, using anhydrous solvents, and employing catalysts to reduce side reactions. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

X-ray crystallography (using SHELX software for refinement) is pivotal for determining bond lengths, angles, and intermolecular interactions, such as hydrogen bonding (e.g., C–H⋯O and N–H⋯O) . Spectroscopic methods like 1H^1H NMR and IR are used to confirm functional groups: distinct signals at δ2.57 ppm (COCH3_3) and 1670 cm1^{-1} (C=O) are diagnostic . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Safety protocols include using personal protective equipment (PPE) such as gloves, goggles, and lab coats. and emphasize avoiding inhalation/ingestion and proper ventilation. First-aid measures for exposure (e.g., skin/eye rinsing with water) and hazard codes (H303+H313+H333) indicate risks of toxicity upon prolonged exposure. Storage in sealed containers under inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications influence the auxin-like bioactivity of this compound, and what are the structure-activity relationship (SAR) trends?

highlights that analogs with substitutions on the phenoxy or acetylphenyl groups exhibit varied efficacy in Arabidopsis root growth assays. For instance, replacing the 4-chloro group with fluorine reduces activity, while methyl groups enhance stability. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to auxin receptors like TIR1, guiding rational design .

Q. What mechanistic insights explain its role as an ANO1 chloride channel inhibitor, and how can researchers validate target specificity?

demonstrates that the compound inhibits ANO1-mediated currents (IC50_{50} ~1 µM) in Calu-3 cells. Specificity is confirmed via competitive assays with other chloride channel blockers (e.g., niflumic acid) and CRISPR/Cas9 knockout models. Patch-clamp electrophysiology and fluorescence-based flux assays are critical for functional validation .

Q. How does environmental persistence of this compound compare to structurally related herbicides, and what degradation pathways are relevant?

classifies it as a potential groundwater contaminant due to its moderate hydrophobicity (logP ~3.5). Comparative studies with mecoprop (MCPP) show slower microbial degradation under aerobic conditions. Advanced oxidation processes (e.g., UV/H2_2O2_2) or enzymatic pathways (e.g., cytochrome P450) can be explored for bioremediation .

Q. What computational approaches are effective in resolving contradictions between experimental and predicted spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model IR and NMR spectra, identifying discrepancies caused by solvent effects or crystal packing. illustrates how refinement against experimental XRD data resolves torsional angle mismatches in nitro-group orientations .

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